Conformational Divergence: 2-Methyl vs. 4-Methyl Dihedral Angle
Single-crystal X-ray diffraction analysis demonstrates that N-(3,5-dimethylphenyl)-2-methylbenzamide adopts a highly twisted conformation with a dihedral angle of 69.5° between the two aromatic rings, a direct consequence of steric hindrance from the ortho-methyl substituent on the benzoyl ring [1]. In stark contrast, the para-methyl substituted analog N-(3,5-dimethylphenyl)-4-methylbenzamide crystallizes in a nearly coplanar geometry with a dihedral angle of only 16.6° [2]. This 52.9° conformational divergence represents a fundamental difference in molecular shape and electrostatic surface presentation.
| Evidence Dimension | Inter-ring dihedral angle (conformational geometry) |
|---|---|
| Target Compound Data | 69.5° (±0.1°) |
| Comparator Or Baseline | N-(3,5-dimethylphenyl)-4-methylbenzamide: 16.6° (±0.1°) |
| Quantified Difference | Δ 52.9° (4.2× larger dihedral angle) |
| Conditions | Single-crystal X-ray diffraction at 295 K; monoclinic crystal system |
Why This Matters
This 52.9° conformational difference dictates that the 2-methyl analog cannot serve as a structural mimic of the 4-methyl analog in any target engagement study, as molecular recognition depends critically on three-dimensional shape complementarity.
- [1] Rodrigues, V. Z., Foro, S., & Gowda, B. T. (2010). N-(3,5-Dimethylphenyl)-2-methylbenzamide. Acta Crystallographica Section E, 66(4), o843. https://doi.org/10.1107/S1600536810009116 View Source
- [2] Rodrigues, V. Z., Herich, P., Gowda, B. T., & Kožíšek, J. (2009). N-(3,5-Dimethylphenyl)-4-methylbenzamide. Acta Crystallographica Section E, 65(12), o3147. https://doi.org/10.1107/S1600536809048585 View Source
